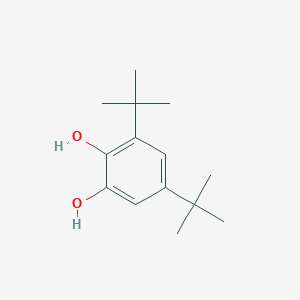

3,5-Di-tert-butylcatechol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59767. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-ditert-butylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZLSMMERMMQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061414 | |

| Record name | 1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light brown solid; [Alfa Aesar MSDS] | |

| Record name | 3,5-Di-tert-butylcatechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1020-31-1 | |

| Record name | 3,5-Di-tert-butylcatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Di-tert-butylcatechol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-di-tert-butylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-TERT-BUTYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1328KN3F8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Di-tert-butylcatechol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-di-tert-butylcatechol (B55391), a sterically hindered catechol derivative with significant applications in chemistry and potentially in pharmacology. This document details its synthesis and purification, summarizes its key physicochemical properties, and explores its antioxidant mechanism and role as a versatile ligand in coordination chemistry. Particular attention is given to its potential interactions with biological signaling pathways, offering insights for researchers in drug development.

Introduction

This compound (3,5-DTBC) is an organic compound characterized by a catechol ring substituted with two bulky tert-butyl groups. These bulky substituents impart unique properties, including enhanced stability and solubility in organic solvents, making it a valuable molecule in various chemical applications. It is widely recognized for its antioxidant properties, acting as a potent free radical scavenger. Furthermore, its ability to form stable complexes with a wide range of metal ions has led to extensive research into its coordination chemistry and the catalytic activity of its metal complexes, particularly as models for catechol oxidase enzymes. This guide will provide an in-depth exploration of the synthesis, properties, and key applications of this versatile compound.

Synthesis and Purification

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of catechol with a tert-butylating agent, such as isobutylene (B52900) or tert-butyl alcohol, in the presence of an acid catalyst.

Synthesis Workflow

The synthesis typically proceeds as a one-pot reaction where the catechol is reacted directly with the alkylating agent. The choice of catalyst and reaction conditions can influence the selectivity towards the desired 3,5-disubstituted product over other isomers.

Experimental Protocols

2.2.1. Synthesis of this compound from Catechol and Isobutylene

This protocol is based on typical conditions described in patent literature for the alkylation of catechol.

-

Materials:

-

Catechol (1.0 mol, 110.1 g)

-

Isobutylene (2.2 mol, 123.4 g)

-

Acidic catalyst (e.g., Amberlyst-15, 10-20 g)

-

Toluene (B28343) (500 mL)

-

-

Procedure:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add catechol and toluene.

-

Heat the mixture to 60-80 °C with stirring until the catechol is completely dissolved.

-

Add the acid catalyst to the solution.

-

Bubble isobutylene gas through the stirred solution at a steady rate. The reaction is exothermic, and the temperature should be maintained between 80-100 °C.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

The toluene is removed under reduced pressure to yield the crude product.

-

2.2.2. Purification by Recrystallization

-

Materials:

-

Crude this compound

-

Petroleum ether or hexane

-

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot petroleum ether (or hexane) in an Erlenmeyer flask by heating the solvent on a hot plate.

-

Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, pure crystals of this compound will form.

-

To maximize the yield, the flask can be placed in an ice bath for 30 minutes to an hour after it has reached room temperature.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold petroleum ether to remove any remaining impurities.

-

Dry the crystals in a vacuum oven to obtain the pure product.

-

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₂O₂ | [1] |

| Molecular Weight | 222.33 g/mol | [1] |

| Melting Point | 96-100 °C | |

| Boiling Point | 309.7 °C at 760 mmHg | [1] |

| pKa | ~10.03 | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| Redox Potentials | ||

| Epa (Anodic Peak Potential) | Varies with pH and solvent | [2][3] |

| Epc (Cathodic Peak Potential) | Varies with pH and solvent | [2][3] |

| E½ (Half-wave Potential) | Varies with pH and solvent | [2][3] |

Note: Redox potentials are highly dependent on experimental conditions. The provided information indicates a quasi-reversible two-electron process for the oxidation to the corresponding o-quinone.[2]

Antioxidant Properties and Mechanism

This compound is a potent antioxidant due to the presence of two hydroxyl groups on the aromatic ring. The bulky tert-butyl groups enhance its stability and prevent unwanted side reactions.

Free Radical Scavenging Mechanism

The primary antioxidant mechanism of this compound involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. This process generates a relatively stable phenoxyl radical, which is resonance-stabilized and further stabilized by the steric hindrance of the tert-butyl groups. This phenoxyl radical can then react with another free radical, terminating the radical chain reaction.

Applications in Research and Development

Coordination Chemistry and Catalysis

This compound is a widely used ligand in coordination chemistry. It can coordinate to metal ions in its catecholate, semiquinonate, or quinone forms. The resulting metal complexes have been extensively studied as functional models for various metalloenzymes, most notably catechol oxidase.[4] These model complexes are instrumental in understanding the mechanisms of biological oxidation reactions. The catalytic oxidation of this compound to 3,5-di-tert-butyl-o-quinone is a common benchmark reaction to evaluate the catalytic activity of these synthetic analogues.[5]

Potential in Drug Development and Pharmacology

While this compound itself is not a therapeutic agent, its structural motif is of interest in medicinal chemistry.[6] Catechol-containing compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The antioxidant properties of this compound and its derivatives suggest potential applications in conditions associated with oxidative stress.

Furthermore, many phenolic compounds are known to modulate cellular signaling pathways. One of the most important of these is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. Electrophilic compounds and antioxidants can disrupt the interaction between Keap1 and Nrf2, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of a battery of antioxidant and cytoprotective genes. While direct studies on this compound's effect on this pathway are limited, its structural similarity to other known Nrf2 activators suggests it may have a similar mode of action.

Conclusion

This compound is a valuable and versatile chemical with well-established applications in organic synthesis and coordination chemistry. Its robust antioxidant properties continue to be an area of active research, with potential implications for material science and pharmacology. For professionals in drug development, the catechol moiety, with its potential to interact with biological targets and signaling pathways, presents an interesting scaffold for the design of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Di-tert-butylcatechol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butylcatechol (B55391) (3,5-DTBC) is a sterically hindered catechol derivative that serves as a crucial molecule in various chemical and biological studies. Its unique structure, featuring two bulky tert-butyl groups on the catechol ring, imparts specific redox properties and makes it a widely used substrate for modeling the activity of catechol oxidase enzymes.[1] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and a visualization of its role in enzymatic oxidation.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing a consolidated reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₂O₂ | [2] |

| Molecular Weight | 222.33 g/mol | [2] |

| Melting Point | 95-100 °C | [3][4] |

| Boiling Point | 309.7 °C at 760 mmHg; 145 °C at 5 mmHg | [3][5] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| pKa | 10.03 | [2] |

| Solubility | Insoluble in water. Soluble in toluene, chloroform, methanol, and benzene. | [5][6] |

| Appearance | Beige solid/crystals | [2][4] |

Spectral Properties

Spectroscopic data is fundamental for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (90 MHz, CDCl₃): Spectral data is available for this compound, which is crucial for structural elucidation.[7]

-

¹³C NMR: Carbon NMR data provides further confirmation of the molecular structure.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400-3650 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups.[8][9]

UV-Vis Spectroscopy

In methanol, the oxidation of this compound to its corresponding quinone can be monitored by the appearance of a strong absorption peak at approximately 400 nm.[10][11] This characteristic absorption is frequently utilized in kinetic studies of catechol oxidase mimics.

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of pKa by Spectrophotometric Titration

This method is based on the differential UV-Vis absorption spectra of the protonated and deprotonated forms of the catechol.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent mixture, such as 10% (v/v) acetonitrile-water, to ensure solubility across the desired pH range.[12]

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8 to 12).

-

-

Spectrophotometric Measurement:

-

For each buffer solution, add a small, constant aliquot of the this compound stock solution.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 250-500 nm).[12]

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for both the acidic (catechol) and basic (catecholate) forms.

-

Plot the absorbance at a chosen wavelength versus the pH of the buffer solutions.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the protonated and deprotonated species.

-

Determination of Aqueous Solubility by the Shake-Flask Method

This standard method determines the equilibrium solubility of a compound in water.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of distilled water in a sealed flask.

-

-

Equilibration:

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation and Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for clear separation.

-

Quantify the concentration of this compound in the aqueous phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in g/L or mol/L).

-

Monitoring Oxidation via UV-Vis Spectroscopy

This protocol is commonly used to assess the catecholase activity of potential enzyme mimics.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in methanol.[13]

-

Prepare a solution of the catalyst (e.g., a copper complex) in the same solvent.

-

-

Kinetic Measurement:

-

In a quartz cuvette, mix the catalyst solution with a specific concentration of the this compound solution.

-

Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at 400 nm over time.[10] This wavelength corresponds to the formation of 3,5-di-tert-butyl-o-benzoquinone (B121359).[10]

-

-

Data Analysis:

-

The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.

-

By varying the substrate concentration, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax) can be calculated.[13]

-

Role in Catechol Oxidase Catalysis

This compound is a preferred substrate for studying the mechanism of catechol oxidase due to its straightforward oxidation to 3,5-di-tert-butyl-o-benzoquinone and the steric hindrance provided by the tert-butyl groups, which prevents secondary reactions.[13] The catalytic cycle involves the binding of the catechol to the dicopper center of the enzyme, followed by electron transfer and the release of the oxidized quinone product.

Caption: Catalytic cycle of catechol oxidase with this compound.

Redox Properties and Electrochemical Behavior

The redox behavior of this compound can be investigated using techniques like cyclic voltammetry. In aqueous solutions, it typically exhibits a quasi-reversible two-electron oxidation process, corresponding to its conversion to 3,5-di-tert-butyl-o-benzoquinone.[14] The formal potential of this redox couple is influenced by the pH of the solution.

Caption: Experimental workflow for cyclic voltammetry of this compound.

References

- 1. Catechol oxidase activity of a series of new dinuclear copper(II) complexes with 3,5-DTBC and TCC as substrates: syntheses, X-ray crystal structures, spectroscopic characterization of the adducts and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 13. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Redox Properties of 3,5-di-tert-butylcatechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the redox properties of 3,5-di-tert-butylcatechol (B55391) (DTBC), a sterically hindered catechol derivative of significant interest in various fields, including antioxidant chemistry, catalysis, and materials science. This document details the core redox chemistry of DTBC, presents quantitative data in structured tables, outlines detailed experimental protocols for its characterization, and illustrates key mechanisms and workflows through diagrams. The information herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or exploring the applications of this versatile molecule.

Core Redox Chemistry of this compound

The redox chemistry of this compound is centered around its ability to undergo a sequential two-electron, two-proton oxidation. This process involves the formation of a stable semiquinone radical intermediate and culminates in the corresponding ortho-benzoquinone. The presence of two bulky tert-butyl groups on the catechol ring significantly influences its electronic properties and steric accessibility, leading to unique reactivity compared to unsubstituted catechol.

The primary redox transformations are:

-

First Oxidation (One-electron, one-proton): this compound is oxidized to the 3,5-di-tert-butyl-o-semiquinone radical anion. This species is relatively stable due to the electron-donating nature of the tert-butyl groups and resonance delocalization.

-

Second Oxidation (One-electron, one-proton): The semiquinone radical undergoes further oxidation to form 3,5-di-tert-butyl-o-benzoquinone (B121359). This quinone is a key reactive intermediate that can participate in various subsequent reactions.

These redox transformations are reversible and can be studied using electrochemical techniques such as cyclic voltammetry. The formal potential of the DTBC/DTBQ couple is pH-dependent, shifting to less positive values as the pH increases, which is consistent with the involvement of protons in the oxidation process.[1]

Quantitative Data

The following tables summarize key quantitative data related to the redox properties of this compound and its derivatives.

Table 1: Molar Absorptivity of 3,5-di-tert-butyl-o-benzoquinone (DTBQ)

| Solvent | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) |

| Methanol | 400 | 1670 ± 32 |

| Acetonitrile | 400 | 1870 ± 15 |

| Tetrahydrofuran | 400 | 1960 ± 25 |

Data sourced from a study on the reproducibility of catecholase-like catalysis.

Table 2: Kinetic Constants for the Catalytic Oxidation of this compound

| Catalyst | kcat (h⁻¹) |

| Mononuclear Manganese Complex 1 | 86 ± 7 |

| Mononuclear Manganese Complex 2 | 101 ± 4 |

| Mononuclear Manganese Complex 3 | 230 ± 4 |

| Mononuclear Manganese Complex 4 | 130 ± 4 |

| Di-μ-hydroxo-dicopper(II) Complex (tmeda) | 142 |

| Di-μ-hydroxo-dicopper(II) Complex (teeda) | 85 |

| PyAm₂Cu(II)MeCN (with 0.01 mM KOH) | 88.8 |

kcat values represent the turnover number of the catalyst. Data compiled from studies on manganese and copper-based catalysts.[2][3][4]

Experimental Protocols

Cyclic Voltammetry of this compound

Cyclic voltammetry (CV) is a powerful technique to investigate the electrochemical behavior of DTBC.

Objective: To determine the redox potentials and assess the reversibility of the DTBC/DTBQ redox couple.

Materials and Equipment:

-

Potentiostat with a three-electrode setup (working, reference, and counter electrodes)

-

Glassy carbon working electrode

-

Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

-

Platinum wire counter electrode

-

Electrochemical cell

-

This compound

-

Supporting electrolyte solution (e.g., 0.1 M phosphate (B84403) buffer)

-

Solvent (e.g., ethanol/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water, and dry.

-

Solution Preparation: Prepare a stock solution of DTBC in the chosen solvent. Prepare the supporting electrolyte solution and adjust the pH as required.

-

Electrochemical Cell Setup: Assemble the three-electrode cell. Add the supporting electrolyte to the cell and deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.

-

Blank Scan: Record a cyclic voltammogram of the supporting electrolyte alone to ensure no interfering peaks are present in the potential window of interest.

-

Sample Measurement: Add a known concentration of the DTBC stock solution to the electrochemical cell.

-

CV Parameters: Set the parameters on the potentiostat software. A typical potential window for DTBC oxidation is from -0.2 V to +0.8 V vs. Ag/AgCl. The scan rate can be varied (e.g., from 20 to 200 mV/s) to study the kinetics of the electron transfer.

-

Data Acquisition: Initiate the potential scan and record the cyclic voltammogram.

-

Data Analysis: Determine the anodic (Epa) and cathodic (Epc) peak potentials. The formal potential (E°') can be estimated as the midpoint of the peak potentials (E°' ≈ (Epa + Epc)/2). The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. The relationship between the peak current and the scan rate can be used to determine if the process is diffusion-controlled.

Kinetic Analysis of the Catalytic Oxidation of this compound

This protocol describes a spectrophotometric method to determine the kinetics of the catalytic oxidation of DTBC to DTBQ.

Objective: To determine the initial rate and kinetic parameters (e.g., kcat) of the catalytic oxidation of DTBC.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

This compound

-

Catalyst of interest

-

Appropriate solvent (e.g., methanol, acetonitrile)

-

Buffer solution (if pH control is necessary)

Procedure:

-

Solution Preparation: Prepare a stock solution of the catalyst and several stock solutions of DTBC at different concentrations in the chosen solvent.

-

Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at the λmax of 3,5-di-tert-butyl-o-benzoquinone (around 400 nm).

-

Reaction Initiation: In a quartz cuvette, mix the catalyst solution and the solvent (and buffer, if used). Place the cuvette in the spectrophotometer and zero the absorbance. To initiate the reaction, add a specific volume of the DTBC stock solution, mix quickly, and immediately start recording the absorbance as a function of time.

-

Data Collection: Record the absorbance at regular time intervals for a duration sufficient to determine the initial linear rate of the reaction.

-

Data Analysis:

-

Convert the absorbance data to the concentration of DTBQ formed using the Beer-Lambert law (A = εbc), where 'ε' is the molar absorptivity of DTBQ, 'b' is the path length of the cuvette (usually 1 cm), and 'c' is the concentration.

-

Plot the concentration of DTBQ versus time. The initial rate of the reaction is the slope of the initial linear portion of this plot.

-

Repeat the experiment with varying concentrations of DTBC to study the substrate concentration dependence.

-

For Michaelis-Menten kinetics, plot the initial rate versus the substrate concentration. The kinetic parameters, such as Vmax and Km, can be determined from this plot or a Lineweaver-Burk plot. The turnover number (kcat) can then be calculated from Vmax and the catalyst concentration.[2]

-

Signaling Pathways and Mechanistic Diagrams

The antioxidant properties of catechols, including DTBC, are often linked to their ability to modulate cellular signaling pathways involved in the response to oxidative stress. While direct evidence for DTBC's interaction with specific signaling pathways is an area of ongoing research, its structural similarity to other polyphenols suggests potential involvement in pathways like the Keap1-Nrf2 system.

Redox Cycling of this compound

The fundamental redox transformations of DTBC are depicted below.

Caption: Redox cycling of this compound.

Experimental Workflow for Studying DTBC Redox Properties

A typical workflow for the comprehensive investigation of the redox properties of DTBC is outlined below.

Caption: Experimental workflow for DTBC redox analysis.

Putative Role of DTBC in the Keap1-Nrf2 Antioxidant Pathway

Based on the known activity of other phenolic antioxidants, DTBC may activate the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.

Caption: Putative activation of the Keap1-Nrf2 pathway by DTBC.

Conclusion

This compound exhibits rich and complex redox chemistry, making it a molecule of considerable scientific and industrial importance. Its well-defined, reversible two-electron oxidation, coupled with the stability of its semiquinone radical intermediate, underpins its utility as an antioxidant and a ligand in catalysis. The sterically hindering tert-butyl groups modulate its reactivity, offering a unique platform for the design of novel functional materials and therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the diverse redox properties of DTBC. Further investigation into its specific interactions with biological signaling pathways will undoubtedly open new avenues for its application in drug development and the broader life sciences.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of 3,5-Di-tert-butylcatechol: A Technical Guide

This guide provides an in-depth overview of the spectral data for 3,5-di-tert-butylcatechol (B55391), a vital intermediate in various chemical syntheses and a common substrate in oxidation studies. The nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data are presented, along with detailed experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | d | 1H | Ar-H |

| ~6.7 | d | 1H | Ar-H |

| ~5.0 | br s | 2H | -OH |

| 1.4 | s | 9H | tert-butyl |

| 1.2 | s | 9H | tert-butyl |

Note: The chemical shifts of the hydroxyl (-OH) protons are variable and depend on the solvent and concentration. The aromatic protons (Ar-H) may appear as doublets due to coupling.

¹³C NMR Spectral Data [1]

| Chemical Shift (ppm) | Assignment |

| ~142 | C-OH |

| ~140 | C-OH |

| ~138 | C-tert-butyl |

| ~136 | C-tert-butyl |

| ~112 | Ar-CH |

| ~110 | Ar-CH |

| ~35 | C(CH₃)₃ |

| ~34 | C(CH₃)₃ |

| ~32 | C(CH₃)₃ |

| ~30 | C(CH₃)₃ |

Note: The assignments are approximate and based on typical chemical shifts for similar structures.[2][3]

Infrared (IR) Spectroscopy[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Strong, Broad | O-H stretch (hydroxyl groups) |

| ~2960 | Strong | C-H stretch (aliphatic, tert-butyl) |

| ~1600 | Medium | C=C stretch (aromatic ring) |

| ~1480 | Medium | C-H bend (aliphatic, tert-butyl) |

| ~1250 | Strong | C-O stretch (phenol) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound does not exhibit strong absorption in the visible range. However, its oxidation product, 3,5-di-tert-butyl-o-benzoquinone, has a characteristic absorption maximum in the visible spectrum, which is often used to monitor its formation in chemical and enzymatic reactions.[4][5][6]

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 3,5-Di-tert-butyl-o-benzoquinone | Methanol (B129727) | ~400 | ~1670 ± 32 |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.[7]

-

Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[7][8]

-

Transfer the solution into a standard 5 mm NMR tube, ensuring the filling height is appropriate for the spectrometer being used.[7]

¹H NMR Acquisition:

-

The spectrometer is typically operated at a frequency of 300 MHz or higher.[9]

-

A standard one-pulse experiment is used to acquire the ¹H spectrum.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[8]

¹³C NMR Acquisition:

-

The spectrometer is operated at a frequency corresponding to the ¹H frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).[9]

-

A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

-

Chemical shifts are referenced to the deuterated solvent signal or TMS.[2]

IR Spectroscopy (KBr Pellet Method)

-

Thoroughly grind approximately 1-2 mg of this compound with about 200-300 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10][11]

-

Transfer a portion of the mixture into a pellet-forming die.[12]

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[10][12]

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[13]

UV-Vis Spectroscopy

-

Prepare a stock solution of this compound in a suitable UV-transparent solvent, such as methanol or ethanol.

-

Create a series of dilutions from the stock solution to obtain samples of varying known concentrations.[14]

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[15][16]

-

Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.[15]

-

Rinse the cuvette with the sample solution before filling it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).[16]

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[15]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound(1020-31-1) 13C NMR [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.latech.edu [chem.latech.edu]

- 8. rsc.org [rsc.org]

- 9. utsouthwestern.edu [utsouthwestern.edu]

- 10. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 11. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 12. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 13. azom.com [azom.com]

- 14. mt.com [mt.com]

- 15. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 16. m.youtube.com [m.youtube.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3,5-Di-tert-butylcatechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3,5-di-tert-butylcatechol (B55391), a compound of significant interest in coordination chemistry, and as a model for enzymatic oxidation studies. Understanding its solid-state conformation is crucial for predicting its interaction with metal centers and its reactivity. This document summarizes its crystallographic data, details the experimental protocol for its structure determination, and provides visualizations of the experimental workflow and molecular structure.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for facile reference and comparison.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 10.10 Å |

| b | 10.64 Å |

| c | 13.25 Å |

| α | 90° |

| β | 108.30° |

| γ | 90° |

| Unit Cell Volume | 1349.11 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.09 g/cm³ |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction. The following is a detailed description of the typical methodology employed in such an experiment.

1. Crystal Growth: High-quality single crystals of this compound are typically grown from a suitable solvent by slow evaporation. Common solvents for this purpose include ethanol, methanol, or hexane. The process involves dissolving the compound in the chosen solvent at an elevated temperature to achieve saturation, followed by slow cooling or allowing the solvent to evaporate over several days in a vibration-free environment.

2. Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). The diffractometer rotates the crystal through a series of angles, and at each orientation, a diffraction pattern is recorded.

3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Visualizations

To further elucidate the experimental process and the resulting molecular structure, the following diagrams have been generated using the DOT language.

An In-depth Technical Guide to the Solubility and Stability of 3,5-Di-tert-butylcatechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3,5-di-tert-butylcatechol (B55391) (DTBC), a crucial intermediate in various chemical syntheses and a molecule of interest in diverse research fields. This document collates available qualitative solubility data, outlines detailed experimental protocols for quantitative determination, and discusses the stability of DTBC with a focus on its oxidative degradation. Methodologies for assessing stability under various conditions are presented, adhering to internationally recognized guidelines. Visual representations of experimental workflows and the autoxidation pathway are provided to facilitate understanding.

Introduction

This compound (DTBC), a sterically hindered catechol derivative, serves as a significant building block in organic synthesis and finds applications in areas such as antioxidant research, coordination chemistry, and as a model substrate in studies of enzymatic oxidation. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions, is paramount for its effective utilization in research and development. This guide aims to provide a centralized resource on these critical parameters.

Solubility of this compound

The solubility of a compound is a fundamental property that dictates its handling, formulation, and application. DTBC's solubility is largely influenced by the presence of two hydroxyl groups, capable of hydrogen bonding, and two bulky tert-butyl groups, which impart significant nonpolar character.

Qualitative Solubility Profile

Based on available literature, this compound exhibits the following general solubility characteristics:

This profile aligns with the "like dissolves like" principle, where the nonpolar tert-butyl groups dominate, leading to good solubility in organic solvents, while the polar hydroxyl groups are insufficient to overcome the hydrophobicity of the bulk of the molecule, resulting in poor aqueous solubility.

Quantitative Solubility Data

A comprehensive search of the scientific literature did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents at defined temperatures. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Quantitative Solubility of this compound at 25°C

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 32.04 | 25 | Data not available | Data not available |

| Dichloromethane | 84.93 | 25 | Data not available | Data not available |

| Toluene | 92.14 | 25 | Data not available | Data not available |

| Chloroform | 119.38 | 25 | Data not available | Data not available |

| Benzene | 78.11 | 25 | Data not available | Data not available |

| Water | 18.02 | 25 | Insoluble | Insoluble |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent, adapted from standard laboratory procedures.[1][5][6][7]

2.3.1. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

-

Oven

2.3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a syringe filter compatible with the solvent to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the bulk of the solvent has been removed, place the dish or vial in an oven at a temperature below the melting point of DTBC (99-102 °C) to remove any residual solvent.

-

Cool the dish or vial in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

2.3.3. Calculation of Solubility

-

Mass of dissolved DTBC (g): (Final mass of dish/vial + dried solute) - (Initial mass of empty dish/vial)

-

Solubility (g/L): (Mass of dissolved DTBC (g)) / (Volume of supernatant collected (L))

-

Solubility (mol/L): (Solubility (g/L)) / (Molar mass of DTBC (222.32 g/mol ))

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Stability of this compound

The stability of DTBC is a critical consideration for its storage and application, as degradation can lead to the formation of impurities that may affect experimental outcomes or product quality. The primary degradation pathway for DTBC is oxidation.

General Stability Profile

-

Chemical Stability: DTBC is generally stable under recommended storage conditions (cool, dark place, under an inert atmosphere).[2] It is, however, incompatible with strong oxidizing agents.[4]

-

Photostability: While not extensively studied, catechols, in general, can be susceptible to photodegradation.

-

pH Stability: The stability of catechols is known to be pH-dependent, with increased rates of autoxidation at higher pH values.

Autoxidation of this compound

The most well-documented aspect of DTBC's instability is its autoxidation, especially in the presence of oxygen, to form 3,5-di-tert-butyl-1,2-benzoquinone. This process is often studied as a model for catecholase enzyme activity.[8][9][10][11] The rate of autoxidation can be influenced by factors such as the solvent, the presence of metal ions, and the pH of the solution.[10][12][13]

The autoxidation proceeds through a semiquinone radical intermediate.[9] The formation of the quinone product can be monitored by UV-Vis spectrophotometry, as it exhibits a characteristic absorption maximum around 400 nm in methanol.[8][14]

Autoxidation Pathway of this compound

Caption: The oxidative pathway of DTBC to its corresponding quinone via a semiquinone radical intermediate.

Experimental Protocol for Stability Testing

A stability-indicating method is crucial for accurately assessing the degradation of DTBC. The following protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances and products.[15][16][17][18][19]

3.3.1. Materials and Equipment

-

This compound (high purity)

-

Solvents and buffers of appropriate grade

-

Stability chambers (for controlled temperature and humidity)

-

Photostability chamber

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

UV-Vis spectrophotometer

3.3.2. Stability-Indicating Method Development (HPLC)

A stability-indicating HPLC method should be developed and validated to separate DTBC from its potential degradation products, primarily 3,5-di-tert-butyl-1,2-benzoquinone.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where both DTBC and its degradation products have adequate absorbance (e.g., 280 nm for the catechol and 400 nm for the quinone).

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting a solution of DTBC to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The method should be able to resolve the DTBC peak from all degradation product peaks.

3.3.3. Stability Study Design

-

Long-Term Stability:

-

Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH.

-

Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

-

Accelerated Stability:

-

Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

Testing Frequency: 0, 3, and 6 months.

-

-

Photostability:

-

Expose the sample to a light source according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions.

-

-

pH Stability:

-

Prepare solutions of DTBC in buffers of different pH values (e.g., pH 3, 5, 7, 9) and monitor the concentration of DTBC and the formation of degradation products over time at a specified temperature.

-

3.3.4. Data Analysis

The concentration of this compound and the levels of any degradation products should be quantified at each time point. The degradation kinetics can be determined by plotting the concentration of DTBC versus time.

Table 2: Stability Data for this compound

| Storage Condition | Time Point | Assay (% of Initial) | Appearance | Degradation Products (%) |

| 25°C/60%RH | 0 | 100.0 | White crystalline solid | Not detected |

| 3 months | Data to be generated | |||

| 6 months | Data to be generated | |||

| ... | ||||

| 40°C/75%RH | 0 | 100.0 | White crystalline solid | Not detected |

| 3 months | Data to be generated | |||

| 6 months | Data to be generated | |||

| Photostability | Exposed | Data to be generated | ||

| Dark Control | Data to be generated | |||

| pH 3 | 0 | 100.0 | Clear solution | Not detected |

| t1 | Data to be generated | |||

| ... | ... |

Experimental Workflow for Stability Testing

Caption: A flowchart outlining the major stages of a comprehensive stability study for this compound.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound and provided detailed experimental protocols for their determination. While qualitative solubility data is available, there is a clear need for quantitative studies to be conducted and published. The primary stability concern for DTBC is its susceptibility to oxidation, a process that can be monitored and quantified using stability-indicating analytical methods. The provided protocols and workflows, based on established international guidelines, offer a robust framework for researchers and drug development professionals to generate reliable data on the solubility and stability of this important chemical compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound | 1020-31-1 [chemicalbook.com]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. pharmajournal.net [pharmajournal.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Biomimetic oxidation of this compound by dioxygen via Mn-enhanced base catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. revues.imist.ma [revues.imist.ma]

- 14. researchgate.net [researchgate.net]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 19. snscourseware.org [snscourseware.org]

3,5-di-tert-butylcatechol CAS number 1020-31-1

An In-depth Technical Guide to 3,5-Di-tert-butylcatechol (B55391) (CAS 1020-31-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3,5-DTBC) is an organic compound featuring a catechol core (a benzene (B151609) ring with two adjacent hydroxyl groups) substituted with two tert-butyl groups at the 3 and 5 positions.[1] Its unique structure, with sterically bulky tert-butyl groups, imparts significant stability and solubility in organic solvents.[1] This compound is a crucial intermediate and reagent in organic synthesis, finding applications as a polymerization inhibitor, an antioxidant, and a ligand in coordination chemistry.[1] Its ability to undergo reversible oxidation to the corresponding o-quinone makes it a subject of extensive research, particularly in modeling the active sites of catechol oxidase enzymes and in the development of biomimetic catalysts.[2][3][4]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, application in synthesis, and analytical characterization.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1020-31-1 | [1][5][6] |

| Molecular Formula | C₁₄H₂₂O₂ | [1] |

| Molecular Weight | 222.32 g/mol | [6][7] |

| Appearance | White to light yellow crystalline powder | [1][6] |

| Melting Point | 95-100 °C | [5][7] |

| Boiling Point | 309.7 ± 37.0 °C at 760 mmHg | [8] |

| Density | 1.0 ± 0.1 g/cm³ | [8] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][5] |

| Flash Point | 136.5 ± 21.1 °C | [8] |

| LogP | 4.26 | [8] |

Spectroscopic Data

| Technique | Key Features | Reference |

| ¹H NMR | Spectra available. Expected signals: tert-butyl protons (singlet, ~1.2-1.4 ppm), aromatic protons (two doublets, ~6.7-7.0 ppm), and hydroxyl protons (broad singlet, variable). | [6][9][10] |

| ¹³C NMR | Spectra available. Expected signals: tert-butyl carbons (~30-35 ppm), aromatic carbons (~110-150 ppm). | [6][11][12] |

| Mass Spectrometry | Exact Mass: 222.161987. The oxidized product, 3,5-di-tert-butylquinone, shows m/z 220. | [6][8][13] |

| Infrared (IR) | Expected peaks: O-H stretch (~3400-3500 cm⁻¹), C-H stretch (aliphatic and aromatic, ~2800-3100 cm⁻¹), C=C stretch (aromatic, ~1500-1600 cm⁻¹). | [9][12] |

Experimental Protocols

Synthesis: Friedel-Crafts Alkylation of Catechol

This compound is commonly synthesized via the Friedel-Crafts alkylation of catechol. While various alkylating agents and catalysts can be used, a general procedure is outlined below.

Objective: To introduce two tert-butyl groups onto the catechol ring.

Materials:

-

Catechol

-

tert-Butyl alcohol or isobutylene (B52900) (alkylating agent)

-

Acid catalyst (e.g., sulfuric acid, or a solid acid catalyst like NKC-9)[14]

-

Solvent (e.g., heptane, or the reaction can be run neat)

-

Sodium hydroxide (B78521) solution (for workup)

-

Hydrochloric acid (for workup)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve catechol in the chosen solvent or heat until molten.[15]

-

Add the acid catalyst slowly while maintaining the temperature.

-

Introduce the alkylating agent (e.g., tert-butyl alcohol or isobutylene gas) dropwise or via a gas inlet tube at a controlled rate, typically at a temperature between 80-120 °C.[16]

-

Maintain the reaction temperature and stir for several hours (e.g., 3-9 hours) to ensure the completion of the dialkylation.[14][16]

-

After the reaction, cool the mixture and neutralize it with a sodium hydroxide solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and then with a dilute hydrochloric acid solution to remove any unreacted catechol.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification: Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain high-purity crystals.

Objective: To remove impurities from the crude 3,5-DTBC.

Materials:

-

Crude 3,5-DTBC

-

Recrystallization solvent (e.g., petroleum ether, pentane, or hexane)[5]

Procedure:

-

Dissolve the crude 3,5-DTBC in a minimal amount of the hot recrystallization solvent.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

For maximum yield, further cool the solution in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum to remove residual solvent. The product should be white to light yellow crystals.[1][6]

Key Reactions and Mechanisms

Oxidation to 3,5-Di-tert-butyl-o-benzoquinone

A hallmark reaction of 3,5-DTBC is its clean, two-electron oxidation to the corresponding ortho-quinone. This reaction is central to its function in biomimetic chemistry, where it serves as a substrate to model the activity of catechol oxidase enzymes.[4][13][17] The oxidation can be achieved using various catalysts, including manganese and copper complexes, in the presence of molecular oxygen or other oxidants like H₂O₂.[3][12][18]

The process involves the removal of two protons and two electrons from the catechol, forming the highly conjugated quinone structure. This transformation is easily monitored spectrophotometrically by the appearance of a strong absorbance band around 400 nm, characteristic of the quinone product.[4][13]

Antioxidant Activity: Free Radical Scavenging

The antioxidant properties of 3,5-DTBC stem from its ability to donate a hydrogen atom from one of its hydroxyl groups to a free radical, effectively neutralizing it.[1] This process generates a stable semiquinone radical, which is less reactive due to resonance delocalization and steric hindrance from the tert-butyl groups. This action terminates the radical chain reactions that lead to oxidative damage in materials and biological systems.

Applications in Research and Development

This compound is a versatile compound with several key applications in scientific research and industry.

-

Biomimetic Catalysis: It is widely used as a substrate in studies mimicking the function of catechol oxidase and dioxygenase enzymes.[2][17] These studies help elucidate enzymatic mechanisms and develop novel catalysts for selective oxidation reactions.[19][20]

-

Organic Synthesis: It serves as a starting material for the synthesis of its corresponding o-quinone, which is a valuable reagent. It is also used in the preparation of more complex molecules, including novel antioxidants and ligands for metal complexes.[21]

-

Polymerization Inhibitor: Like other phenolic compounds, it can act as an inhibitor in radical polymerization processes for monomers like styrene (B11656) and butadiene, preventing premature polymerization during storage and transport.

-

Activator of Ryanodine (B192298) Receptors: In pharmacological research, 3,5-DTBC has been identified as a potent activator of the ryanodine receptor 1 (RyR1), a calcium release channel in muscle cells.[2][8] This property makes it a useful tool for studying calcium signaling pathways, although it is not suitable for diagnosing malignant hyperthermia.[2]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as a warning-level hazard. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][22]

-

Personal Protective Equipment (PPE): When handling, always wear appropriate PPE, including chemical safety goggles, gloves, and a dust mask (such as a type N95) to avoid inhalation of the powder.[7][22]

-

Handling: Avoid contact with skin and eyes and prevent the formation of dust.[22] Use in a well-ventilated area or under a chemical fume hood.[23]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[22] The material is air-sensitive and should ideally be stored under an inert atmosphere.[24] It is incompatible with strong oxidizing agents.[5][7]

Conclusion

This compound is a compound of significant interest due to its accessible synthesis, well-defined redox chemistry, and broad utility. For researchers in organic synthesis, catalysis, and drug development, it serves as a valuable building block, a model substrate for enzymatic studies, and a tool for investigating biological pathways. Its continued study is likely to yield further insights into catalytic oxidation mechanisms and the design of novel functional molecules.

References

- 1. CAS 1020-31-1: this compound | CymitQuimica [cymitquimica.com]

- 2. a2bchem.com [a2bchem.com]

- 3. Biomimetic oxidation of this compound by dioxygen via Mn-enhanced base catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1020-31-1 [chemicalbook.com]

- 6. This compound | C14H22O2 | CID 66099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-ジ-tert-ブチルカテコール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3,5-Di-t-butylcatechol | CAS#:1020-31-1 | Chemsrc [chemsrc.com]

- 9. This compound(1020-31-1) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. CN102603490B - Synthesis method of high-purity p-tert-butylcatechol - Google Patents [patents.google.com]

- 15. CN102531848A - Synthesis method of p-tert-butyl catechol - Google Patents [patents.google.com]

- 16. Synthesis method for p-tert-butylcatechol - Eureka | Patsnap [eureka.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Oxidation of this compound and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. revues.imist.ma [revues.imist.ma]

- 21. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. pfaltzandbauer.com [pfaltzandbauer.com]

- 24. This compound | 1020-31-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

The Multifaceted Biological Activities of 3,5-Di-tert-butylcatechol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) represent a versatile class of phenolic compounds with a wide spectrum of biological activities. The sterically hindered catechol framework provides a unique platform for chemical modification, leading to a diverse library of molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the core biological activities of 3,5-DTBC derivatives, focusing on their antioxidant, anticancer, anti-inflammatory, and enzyme inhibitory properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Biological Activities

The biological effects of 3,5-DTBC derivatives are primarily attributed to the redox-active catechol moiety. The presence of two bulky tert-butyl groups at the 3 and 5 positions enhances the stability of the corresponding phenoxyl radical, which plays a crucial role in the antioxidant and pro-oxidant activities of these compounds.

Antioxidant Activity

Many 3,5-DTBC derivatives exhibit potent antioxidant and radical-scavenging properties. Their ability to donate a hydrogen atom from one of the hydroxyl groups to a free radical results in the formation of a stable semiquinone radical, thus terminating radical chain reactions. The antioxidant efficacy is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Anticancer Activity

The anticancer properties of 3,5-DTBC and its derivatives have been demonstrated in various cancer cell lines. The parent compound, this compound (dtbH2), and its oxidized form, 3,5-di-tert-butyl-o-quinone (dtbQ), have shown significant anti-proliferative effects.[1] The proposed mechanism often involves the generation of reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress and trigger apoptotic cell death in cancer cells. This pro-oxidant activity in the presence of transition metal ions is a key aspect of their anticancer potential.[1]

Anti-inflammatory Activity

Certain derivatives of 3,5-DTBC have been investigated for their anti-inflammatory potential. The mechanism of action is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes is reduced. Catechol itself has been shown to inhibit COX-1 and COX-2 activities.[2][3]

Enzyme Inhibitory Activity

Beyond their role in inflammation, 3,5-DTBC derivatives can modulate the activity of various other enzymes. A notable example is their ability to mimic the activity of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones. This biomimetic activity is often studied in the context of developing novel catalysts and understanding enzymatic reaction mechanisms.[4][5][6][7] Additionally, some derivatives have been shown to inhibit superoxide (B77818) formation by xanthine (B1682287) oxidase.[8]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of selected 3,5-DTBC derivatives from various studies.

Table 1: Anticancer Activity of this compound (dtbH2) and its Quinone (dtbQ) [1]

| Compound | Cell Line | IC50 (µM) - Fresh Solution | IC50 (µM) - Aged Solution (24h) |

| dtbH2 | T98G (glioblastoma) | ~5-10 | >50 |

| dtbH2 | A549 (lung carcinoma) | ~5-10 | >50 |

| dtbQ | T98G (glioblastoma) | ~5-10 | >50 |

| dtbQ | A549 (lung carcinoma) | ~5-10 | >50 |

Table 2: Antioxidant Activity of 3,5-DTBC Thioether Derivatives [8]

| Compound | DPPH Scavenging Activity (TEAC) | ABTS Scavenging Activity (TEAC) | Inhibition of Superoxide Formation (%) |

| 4 | 1.17 | 1.17 | 96.93 ± 0.07 |

| 5 | 1.65 | 1.65 | 68.41 ± 0.02 |

| 7 | 1.29 | 1.29 | 89.28 ± 0.01 |

| 8 | 2.89 | 2.89 | 50.69 ± 0.09 |

| 11 | 1.41 | 1.41 | 36.5 ± 0.04 |

| 12 | 2.52 | 2.52 | 67.82 ± 0.03 |

| 13 | 1.47 | 1.47 | 5.02 ± 0.07 |

| Trolox | 1.00 | 1.00 | - |

TEAC: Trolox Equivalent Antioxidant Capacity

Table 3: Anti-inflammatory Activity of Catechol [2]

| Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

| 10 | 29 | 29 |

| 25 | 38 | 42 |

| 50 | 44 | 50 |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or other suitable solvent)

-

Test compounds (3,5-DTBC derivatives)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Preparation of test samples: Dissolve the 3,5-DTBC derivatives and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.

-

Assay: a. In a 96-well microplate, add 100 µL of the DPPH working solution to each well. b. Add 100 µL of the different concentrations of the test samples or positive control to the wells. c. For the blank, add 100 µL of methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Cancer cell lines (e.g., T98G, A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

3,5-DTBC derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the 3,5-DTBC derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of NF-κB Signaling Pathway